Phenylephrine-D-glucuronide

Pharmacokinetics Drug Metabolism Biomarker Analysis

Procure Phenylephrine-D-glucuronide (CAS 2021255-73-0, ≥95% purity) as a certified reference standard indispensable for ANDA-compliant bioequivalence studies and metabolic profiling. This specific phase II UGT-conjugated metabolite uniquely resolves the isomer-specific quantitation challenges posed by phenylephrine-3-O-glucuronide and endogenous matrix interferences—a requirement unmet by the parent drug or sulfate conjugate. Its validated use as a stable, low-abundance (0.033% dose) biomarker ensures accurate LC-MS/MS method development, forensic adherence monitoring, and UGT1A9/2B7 phenotyping in DDI studies.

Molecular Formula C15H21NO8
Molecular Weight 343.33 g/mol
Cat. No. B1469800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylephrine-D-glucuronide
Molecular FormulaC15H21NO8
Molecular Weight343.33 g/mol
Structural Identifiers
SMILESCNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O
InChIInChI=1S/C15H21NO8/c1-16-6-9(17)7-3-2-4-8(5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m0/s1
InChIKeyDMVJUYDQYGHJIC-QBOXMOKDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenylephrine-D-glucuronide for Quantitative Bioanalysis: A Definitive Procurement Guide


Phenylephrine-D-glucuronide (CAS 2021255-73-0) is a defined phase II metabolite of the α1-adrenergic receptor agonist phenylephrine, formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation of glucuronic acid to the parent molecule's phenolic hydroxyl group [1]. This biotransformation yields a highly water-soluble, pharmacologically inactive conjugate that is primarily renally excreted [2]. It is available as a certified reference standard with typical purity ≥95%, essential for developing and validating robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods in pharmacokinetic, forensic, and therapeutic drug monitoring research .

Critical Reasons for Procuring Authentic Phenylephrine-D-glucuronide over Other Metabolites or Analogs


Generic substitution with the parent drug (phenylephrine) or other metabolic conjugates is analytically unsound. Phenylephrine itself has a short half-life and low bioavailability (~38%), making it an unreliable marker for adherence or long-term exposure [1]. The primary metabolites, m-hydroxymandelic acid and phenylephrine sulfate, are major excretion products, but the specific and unique isomeric identity of Phenylephrine-D-glucuronide is essential for differentiating it from the phenylephrine-3-O-glucuronide isomer and other endogenous interferences in complex biological matrices. Its low-abundance profile, representing a negligible fraction (0.033%) of an administered dose, demands a high-purity reference standard to avoid quantitation errors due to co-eluting isomers or matrix components, a requirement that cannot be met by using a structural analog [2].

Quantitative Evidence for the Analytical and Research Superiority of Phenylephrine-D-glucuronide


Dose-Excretion Profile of Phenylephrine-D-glucuronide in Humans

Phenylephrine-D-glucuronide is a minor but distinct urinary metabolite of phenylephrine. Its excretion profile is quantitatively different from the major metabolites, phenylephrine sulfate and m-hydroxymandelic acid. After a therapeutic 10 mg oral dose of phenylephrine HCl in adults, the mean percentage of the administered dose excreted in urine as Phenylephrine-D-glucuronide was 0.033%, compared to 46.6% for phenylephrine sulfate and 0.44% for unchanged parent drug [1].

Pharmacokinetics Drug Metabolism Biomarker Analysis

Analytical Performance: LC-MS/MS Method Validation for Phenylephrine Glucuronide

For quantitative bioanalysis, the assay's precision and accuracy are critical. A validated LC-MS/MS method for quantifying phenylephrine glucuronide in urine demonstrated high reproducibility and trueness. The inter-assay variability (precision) was ≤4.30%, and the accuracy (bias) ranged from -1.81% to -0.594% [1].

Bioanalysis Method Validation LC-MS/MS

Structural Confirmation for Distinguishing Glucuronide Isomers

The D-glucuronide conjugate is one of several possible glucuronidation products of phenylephrine. Accurate identification and quantification require a reference standard with a well-defined stereochemistry. The specific (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid structure of Phenylephrine-D-glucuronide is confirmed by its unique InChIKey (DMVJUYDQYGHJIC-QBOXMOKDSA-N) [1]. This differs from the isomeric Phenylephrine 2-O-Glucuronide (InChIKey: LLVNMYWZQNTXNV-QBOXMOKDSA-N), a distinct compound with its own metabolic and analytical profile [2].

Structural Biology Metabolite Identification Analytical Chemistry

Deuterated Analog (Phenylephrine-D3 Glucuronide) for Enhanced MS Quantification

While Phenylephrine-D-glucuronide serves as the analytical reference, its deuterated analog, Phenylephrine-D3 Glucuronide, is a preferred internal standard (IS). This stable isotope-labeled version improves LC-MS/MS accuracy by correcting for matrix effects and ionization variability. It is available with a purity of 95% by HPLC and 98% atom D incorporation, ensuring minimal interference from the unlabeled analyte .

Internal Standard Isotope Dilution Mass Spectrometry

High-Impact Research and Development Applications for Phenylephrine-D-glucuronide


Method Development and Validation for Abbreviated New Drug Applications (ANDAs)

Phenylephrine-D-glucuronide is a critical component in the analytical method development, validation, and quality control processes required for ANDA submissions for generic phenylephrine-containing drug products. Its use as a reference standard ensures the accurate quantification of this specific metabolite, a regulatory expectation for demonstrating bioequivalence and establishing a comprehensive metabolic profile. [1].

Pharmacokinetic and Drug-Drug Interaction (DDI) Studies

In clinical pharmacology studies, quantifying Phenylephrine-D-glucuronide is essential for assessing the activity of UGT enzymes (e.g., UGT1A9, UGT2B7). As a minor metabolite, its formation rate can serve as a sensitive probe for changes in glucuronidation capacity caused by genetic polymorphisms or co-administered drugs that induce or inhibit these pathways, providing insights that analysis of the major sulfate metabolite may miss. [2].

Therapeutic Drug Monitoring (TDM) and Adherence Assessment

While the parent drug is rapidly cleared, the detection of the unique Phenylephrine-D-glucuronide metabolite in urine provides a longer window for confirming recent adherence to phenylephrine therapy. Its use as a specific biomarker helps distinguish between non-adherence and other causes of low parent drug levels in patients, a key application in clinical research settings. .

Quote Request

Request a Quote for Phenylephrine-D-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.